Differential Interaction with Lipid Bilayers: Diosgenin Acetate Forms a More Stable Complex with DPPC than Diosgenin
In a direct head-to-head comparison, the stability constant (K) for the 1:1 complex formed between 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and diosgenin acetate (DAc) was found to be 2.22 × 10⁵ m²·mol⁻¹, whereas the corresponding complex with diosgenin (Dio) exhibited a higher stability constant of 1.69 × 10⁶ m²·mol⁻¹ [1]. This indicates that while both compounds interact with model lipid membranes, the strength of their association differs significantly, with diosgenin forming a more thermodynamically stable complex. Furthermore, the Gibbs free energy of complex formation (ΔG) was calculated to be –30.16 ± 0.91 kJ·mol⁻¹ for the DPPC-DAc complex, compared to –39.74 ± 1.05 kJ·mol⁻¹ for the DPPC-Dio complex [1].
| Evidence Dimension | Stability of DPPC-steroid complex in bilayer lipid membranes |
|---|---|
| Target Compound Data | Stability constant (K) = 2.22 × 10⁵ m²·mol⁻¹; ΔG = –30.16 ± 0.91 kJ·mol⁻¹ |
| Comparator Or Baseline | Diosgenin (Dio): Stability constant (K) = 1.69 × 10⁶ m²·mol⁻¹; ΔG = –39.74 ± 1.05 kJ·mol⁻¹ |
| Quantified Difference | Diosgenin complex is ~7.6x more stable (1.69 × 10⁶ vs 2.22 × 10⁵ m²·mol⁻¹); ΔG difference = –9.58 kJ·mol⁻¹ |
| Conditions | 1:1 DPPC-steroid complexes in spherical lipid bilayers at 293 ± 2 K, determined via interfacial tension measurements and Young-Laplace equation |
Why This Matters
The distinct membrane interaction profiles are critical for researchers developing liposomal drug delivery systems, as the acetate derivative's lower complex stability may translate to different drug release kinetics and bioavailability compared to the parent compound.
- [1] Naumowicz M, Kusaczuk M, Zając M, et al. Equilibria in DPPC-Diosgenin and DPPC-Diosgenin Acetate Bilayer Lipid Membranes: Interfacial Tension and Microelectrophoretic Studies. Coatings. 2020;10(4):368. View Source
